(R)-N-trans-Feruloyloctopamine
Description
Contextual Background and Historical Perspective in Natural Product Chemistry
(R)-N-trans-Feruloyloctopamine belongs to the class of cinnamamides and is formed through the formal condensation of the amino group of (R)-octopamine with the carboxyl group of trans-ferulic acid. nih.gov Its discovery and isolation from various plant sources have contributed to the ever-expanding library of known natural products. Historically, the study of such compounds is rooted in the desire to understand the chemical diversity of the natural world and to identify molecules with potential biological activities. The isolation of this compound from plants like Pisonia aculeata, Melochia umbellata, Capsicum annuum, and Portulaca oleracea showcases the widespread occurrence of this and related phenolic amides in the plant kingdom. nih.govresearchgate.netresearchgate.netwiley.com
The identification of this compound is made possible through modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). researchgate.netresearchgate.net These methods are crucial for elucidating the precise molecular structure, including its stereochemistry, which is vital for understanding its biological function.
Significance of this compound as a Research Compound
The significance of this compound in research stems from its diverse reported biological activities. As a member of the phenolic amide family, it is investigated for its potential roles as a plant metabolite and its interactions with various biological systems. nih.gov Its functional parents, (R)-octopamine and trans-ferulic acid, are both well-studied compounds with known biological relevance, further fueling interest in the properties of their combined structure. nih.govebi.ac.uk
Research into this compound provides valuable insights into the structure-activity relationships of phenolic amides. By studying this specific isomer, scientists can explore how the spatial arrangement of its atoms influences its biological effects.
Overview of Current Research Landscape and Key Areas of Inquiry
The current research landscape for this compound is multifaceted, with investigations spanning several key areas:
Antimicrobial and Antiviral Properties: Studies have explored the activity of this compound against various microbes. For instance, it has shown moderate to active inhibition zones against Escherichia coli, Salmonella thypi, and Staphylococcus aureus, as well as the fungus Candida albicans. japsonline.com Additionally, its potential against the Hepatitis C virus (HCV) has been a subject of investigation. japsonline.com
Anticancer Research: A significant area of inquiry is its effect on cancer cells. Research has indicated that N-trans-feruloyloctopamine can inhibit the malignant phenotype of hepatocellular carcinoma (HCC) cells and induce apoptosis. nih.gov Studies have delved into the molecular mechanisms, suggesting that the compound may regulate signals related to apoptosis, such as BBC3, DDIT3, CDKN1A, and NOXA. nih.gov
Neuroprotective Potential: The potential neuroprotective effects of related amide alkaloids are being investigated in the context of neurodegenerative diseases like Alzheimer's. rsc.org While research on this compound in this area is still developing, the broader class of compounds shows promise.
Melanogenesis Inhibition: The (S)-enantiomer of N-trans-feruloyloctopamine has been shown to decrease melanin (B1238610) content in melanoma cells by down-regulating the expression of tyrosinase, suggesting a potential application in cosmetology. mdpi.com
Antioxidant Activity: As a phenolic compound, its antioxidant properties are of interest. The presence of hydroxyl groups in its structure suggests a capacity to scavenge free radicals. elte.hu
Scope and Objectives of the Research Compendium
This article aims to provide a comprehensive summary of the existing scientific literature on this compound. The objective is to present a clear and accurate overview of its chemical properties, natural sources, and the findings from various research studies. The scope is strictly limited to the scientific data available in the public domain, focusing on the compound's chemical and biological characteristics as a research molecule.
Data on this compound
| Property | Value | Source |
| Molecular Formula | C18H19NO5 | nih.gov |
| Molecular Weight | 329.3 g/mol | nih.gov |
| IUPAC Name | (E)-N-[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | nih.gov |
| Melting Point | 156–158 °C | researchgate.netunhas.ac.id |
| Appearance | Yellow paste | researchgate.netunhas.ac.id |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H19NO5 |
|---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
(E)-N-[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H19NO5/c1-24-17-10-12(2-8-15(17)21)3-9-18(23)19-11-16(22)13-4-6-14(20)7-5-13/h2-10,16,20-22H,11H2,1H3,(H,19,23)/b9-3+/t16-/m0/s1 |
InChI Key |
VJSCHQMOTSXAKB-CFZDNBDDSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC[C@@H](C2=CC=C(C=C2)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCC(C2=CC=C(C=C2)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution of R N Trans Feruloyloctopamine
Identification in Invertebrate Species
Research has confirmed the presence of this compound in certain arthropods, particularly insects. Octopamine (B1677172), a precursor to (R)-N-trans-Feruloyloctopamine, is found in high concentrations in various insect tissues and is integral to their octopaminergic system. nih.govd-nb.info
| Phylum | Class | Order | Family | Species | Common Name | Reference |
| Arthropoda | Insecta | - | - | - | - | nih.govd-nb.info |
Tissue Distribution in Invertebrates
While specific studies on the tissue distribution of the conjugated form, this compound, are less common, the distribution of its precursor, octopamine, is well-established in insects. Octopamine is present in high concentrations throughout various insect tissues, playing roles analogous to norepinephrine (B1679862) in vertebrates. nih.govd-nb.info The synthesis of feruloyl octopamine derivatives is being explored for its potential insecticidal properties, targeting the octopaminergic system. nih.govd-nb.info
Microbial Occurrence: Presence in Microorganisms
While this compound is synthesized by plants, its significance in the microbial world is defined by its inhibitory effects on various microorganisms. It is not known to be produced by microorganisms, but it has demonstrated notable antimicrobial and antitubercular properties. nih.govsmolecule.com
Research has shown its activity against several bacterial and fungal species. bibliomed.orgjapsonline.com A study involving this compound isolated from Melochia umbellata documented its ability to create zones of inhibition against both Gram-negative and Gram-positive bacteria, as well as a pathogenic fungus. bibliomed.org The specific findings from this antimicrobial assay are detailed in the table below.
Table 1: Antimicrobial Activity of this compound
| Target Microorganism | Type | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | Gram-negative Bacteria | 7.0 |
| Salmonella thypi | Gram-negative Bacteria | 10.55 |
| Staphylococcus aureus | Gram-positive Bacteria | 9.1 |
| Candida albicans | Fungus | 7.9 |
Data sourced from a study on compounds isolated from Melochia umbellata. bibliomed.org
This antimicrobial spectrum suggests that the compound plays a role as a defense molecule in the plants that produce it, helping to protect them from a range of potential microbial pathogens. smolecule.combibliomed.org
Environmental Distribution and Ecological Contexts
This compound is distributed across a diverse array of plant species, where it functions as a secondary metabolite. nih.gov Its presence has been confirmed in various plant families and in different plant tissues, including roots and aerial parts. rsc.orgresearchgate.net
The compound's ecological role is primarily associated with plant defense. smolecule.com Studies on potato (Solanum tuberosum) cell suspensions have shown that the accumulation of feruloyloctopamine is a response to stress, including the presence of bacterial pathogens. unl.edu This suggests it is an inducible defense chemical, synthesized and accumulated to ward off infection. unl.edu Its presence has been noted in numerous plants, as listed in the table below.
Table 2: Documented Plant Sources of this compound
| Plant Species | Common Name | Family |
|---|---|---|
| Agathophora alopecuroides | Chenopodiaceae | |
| Antidesma pentandrum var. barbatum | Phyllanthaceae | |
| Bassia indica | Chenopodiaceae | |
| Capsicum annuum | Pepper | Solanaceae |
| Melochia umbellata | Malvaceae | |
| Pisonia aculeata | Nyctaginaceae | |
| Portulaca oleracea | Purslane | Portulacaceae |
| Salsola tetragona | Amaranthaceae | |
| Solanum melongena | Eggplant | Solanaceae |
| Solanum tuberosum | Potato | Solanaceae |
This table compiles data from multiple sources documenting the isolation of the compound. nih.govrsc.orgresearchgate.netmdpi.com
The distribution of this compound in halophytes—plants that thrive in saline environments—such as Bassia indica and Agathophora alopecuroides, points to a potential role in abiotic stress tolerance. rsc.org Furthermore, research has indicated that the concentration of this compound can remain relatively stable across different years, suggesting its production is a consistent metabolic function rather than one that fluctuates heavily with minor environmental changes. researchgate.net The compound is formed through the condensation of (R)-octopamine and trans-ferulic acid. nih.gov
Biosynthetic Pathways and Genetic Regulation of R N Trans Feruloyloctopamine
Elucidation of Precursor Molecules and Intermediates
The biosynthesis of (R)-N-trans-Feruloyloctopamine is a convergent process, originating from two primary metabolic pathways: the phenylpropanoid pathway and the tyrosine-derived pathway. These pathways provide the essential building blocks, ferulic acid and (R)-octopamine, respectively.
The formation of ferulic acid commences with the amino acid L-phenylalanine or L-tyrosine, which enters the phenylpropanoid pathway. A series of enzymatic transformations, starting with deamination by phenylalanine ammonia-lyase (PAL) or tyrosine ammonia-lyase (TAL), leads to the formation of cinnamic acid and subsequently p-coumaric acid. Through hydroxylation and methylation reactions, p-coumaric acid is converted to caffeic acid, which is then methylated to yield ferulic acid. researchgate.netpeerj.com An alternative route involves the activation of these acids to their corresponding Coenzyme A (CoA) esters, such as feruloyl-CoA, which may serve as the immediate precursor for the final condensation step. core.ac.uk
The biosynthesis of (R)-octopamine begins with the amino acid L-tyrosine. The initial and rate-limiting step is the decarboxylation of L-tyrosine to tyramine (B21549), a reaction catalyzed by the enzyme tyrosine decarboxylase (TDC). dntb.gov.uanih.govnih.gov Subsequently, tyramine undergoes a hydroxylation reaction to form octopamine (B1677172). While this pathway is well-documented in insects, the fundamental steps are understood to occur in plants as well. nih.govnih.gov
Table 1: Key Precursor Molecules and Intermediates
| Precursor/Intermediate | Biosynthetic Pathway |
| L-Phenylalanine | Phenylpropanoid Pathway |
| L-Tyrosine | Phenylpropanoid & Tyrosine-derived Pathways |
| Cinnamic Acid | Phenylpropanoid Pathway |
| p-Coumaric Acid | Phenylpropanoid Pathway |
| Caffeic Acid | Phenylpropanoid Pathway |
| Ferulic Acid | Phenylpropanoid Pathway |
| Feruloyl-CoA | Phenylpropanoid Pathway |
| Tyramine | Tyrosine-derived Pathway |
| (R)-Octopamine | Tyrosine-derived Pathway |
Enzymology of this compound Biosynthesis
The enzymatic machinery responsible for the synthesis of this compound is central to understanding its formation at a molecular level. This involves the characterization of the specific enzymes, their reaction mechanisms, and any necessary cofactors.
Characterization of Specific Biosynthetic Enzymes
While the enzymes involved in the biosynthesis of the precursors, ferulic acid and (R)-octopamine, are well-characterized, the specific enzyme that catalyzes the final condensation step to form this compound is a subject of ongoing research. However, based on analogous reactions in plant secondary metabolism, the enzyme responsible is likely a member of the N-hydroxycinnamoyltransferase (THT) family or a related acyl-CoA N-acyltransferase . researchgate.netmdpi.comacs.org
These enzymes are known to catalyze the formation of an amide bond between a hydroxycinnamoyl-CoA thioester (such as feruloyl-CoA) and an amine-containing molecule (like octopamine). researchgate.net While a specific transferase for feruloyloctopamine has not been definitively isolated and characterized from all plant sources, the activity of such enzymes has been detected in various plant species, suggesting their role in the biosynthesis of a range of hydroxycinnamic acid amides. researchgate.net
Table 2: Key Enzymes in the Biosynthesis of this compound Precursors
| Enzyme | Abbreviation | Reaction Catalyzed | Pathway |
| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine → Cinnamic Acid | Phenylpropanoid |
| Cinnamate 4-Hydroxylase | C4H | Cinnamic Acid → p-Coumaric Acid | Phenylpropanoid |
| p-Coumarate 3-Hydroxylase | C3H | p-Coumaric Acid → Caffeic Acid | Phenylpropanoid |
| Caffeic Acid O-Methyltransferase | COMT | Caffeic Acid → Ferulic Acid | Phenylpropanoid |
| Caffeoyl-CoA O-Methyltransferase | CCoAOMT | Caffeoyl-CoA → Feruloyl-CoA | Phenylpropanoid |
| Tyrosine Decarboxylase | TDC | L-Tyrosine → Tyramine | Tyrosine-derived |
Reaction Mechanisms of Key Enzymatic Steps
The formation of the amide bond in this compound by a putative N-acyltransferase is believed to proceed through a common catalytic mechanism for this class of enzymes. The reaction involves the nucleophilic attack of the amino group of (R)-octopamine on the carbonyl carbon of an activated ferulic acid derivative, typically feruloyl-CoA.
The enzyme's active site facilitates the proper orientation of both substrates, bringing the reactive groups into close proximity. The reaction likely proceeds through a tetrahedral intermediate, which then collapses to form the stable amide bond and release Coenzyme A.
Alternatively, some amide bond formations are catalyzed by amide bond synthetases in an ATP-dependent manner. mdpi.com This mechanism involves the activation of the carboxylic acid (ferulic acid) with ATP to form an acyl-adenylate intermediate, which is then attacked by the amine (octopamine).
Cofactor Requirements for Biosynthetic Enzymes
Many of the enzymes involved in the biosynthetic pathways leading to this compound require specific cofactors for their catalytic activity.
Phenylalanine Ammonia-Lyase (PAL) does not require a prosthetic group but has a reactive dehydroalanine residue in its active site.
Cytochrome P450 monooxygenases , such as C4H and C3'H, require NADPH as a reductant and utilize a heme cofactor.
O-Methyltransferases , like COMT and CCoAOMT, utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. nih.gov
Tyrosine Decarboxylase (TDC) is a pyridoxal-5'-phosphate (PLP) dependent enzyme.
The putative N-acyltransferase that catalyzes the final condensation step, if it utilizes a CoA-ester, does not typically require an additional cofactor for the transferase reaction itself, though the synthesis of the feruloyl-CoA precursor by 4-coumarate-CoA ligase (4CL) is ATP-dependent. If the reaction is catalyzed by an amide bond synthetase, ATP and Mg²⁺ are required. mdpi.com
Gene Discovery and Expression in Biosynthetic Pathways
The production of this compound is ultimately controlled at the genetic level. Identifying and understanding the expression of the genes encoding the biosynthetic enzymes is crucial for a complete picture of its regulation.
Identification of Genes Encoding Biosynthetic Enzymes
Genes encoding the majority of the enzymes in the phenylpropanoid pathway have been identified and cloned from numerous plant species. core.ac.ukmedchemexpress.com These include genes for PAL, C4H, 4CL, C3H, and COMT/CCoAOMT. Similarly, genes for tyrosine decarboxylase (TDC) have been identified in various plants.
The identification of the specific gene encoding the N-acyltransferase responsible for the final condensation step is an area of active research. Gene discovery efforts often rely on sequence homology to known acyltransferases or by identifying genes that are co-expressed with other genes in the phenylpropanoid and amine biosynthetic pathways under specific conditions, such as in response to stress or during specific developmental stages. For instance, a gene encoding an acyl-CoA N-acyltransferase has been identified in barley that regulates meristem phase change and plant architecture. mdpi.comacs.org While not directly linked to feruloyloctopamine synthesis, it demonstrates the presence and functional importance of this gene family in plants.
The expression of these biosynthetic genes is often tightly regulated, both spatially and temporally, and can be induced by various developmental and environmental cues. This differential gene expression ultimately dictates the accumulation of this compound in different plant tissues and under different conditions.
Transcriptional Regulation of Biosynthetic Genes
The production of this compound is tightly controlled at the genetic level, primarily through the transcriptional regulation of the genes encoding its biosynthetic enzymes. The key enzyme responsible for the final condensation step is a type of hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT). While specific regulatory factors for the gene encoding the enzyme that uses octopamine have not been fully elucidated, the regulation of THT genes involved in the synthesis of similar HCAAs provides a strong model for its control.
The expression of THT genes is known to be induced by a variety of external and internal stimuli, indicating a significant role for these compounds in plant defense and stress responses. apsnet.orgnih.gov
Inducers of Biosynthetic Gene Expression:
Biotic Stress: Pathogen infection is a potent inducer of HCAA biosynthesis. For instance, THT activity was first identified in tobacco leaves infected with the tobacco mosaic virus. oup.com Transgenic tomato plants that overexpress THT show enhanced resistance to bacterial pathogens like Pseudomonas syringae. nih.govapsnet.org
Abiotic Stress: Environmental stressors such as wounding and UV-C radiation strongly induce the transcription of THT mRNA. nih.govoup.com This rapid transcriptional reprogramming is a key part of the plant's defense mechanism. nih.gov
Phytohormones: Plant signaling molecules, particularly jasmonic acid (JA) and ethylene (B1197577) (ET), are central to the regulation of HCAA accumulation in response to stress. frontiersin.orgnih.gov These hormones can trigger signaling cascades that lead to the activation of specific transcription factors, which in turn bind to the promoter regions of THT and other pathway genes to initiate transcription. frontiersin.orgnih.gov
While the specific transcription factors that bind to the promoter of the this compound biosynthetic genes are yet to be identified, it is known that transcription factors like ORA59 are involved in coordinating HCAA biosynthesis through JA/ET signaling pathways. nih.gov The regulation is complex, with different THT genes showing differential regulation in response to various stimuli. researchgate.net
| Regulatory Factor | Type | Effect on Gene Expression | Associated Plant Response |
|---|---|---|---|
| Pathogen Infection (e.g., viruses, bacteria) | Biotic Stress | Upregulation of THT mRNA | Plant Defense, Hypersensitive Response oup.comnih.gov |
| Wounding | Abiotic Stress | Strong induction of THT mRNA | Cell Wall Fortification, Wound Healing nih.govoup.com |
| UV-C Radiation | Abiotic Stress | Strong induction of THT mRNA | Photoprotection, Stress Response nih.gov |
| Jasmonic Acid (JA) | Phytohormone | Induction of THT expression | Stress Signaling frontiersin.orgnih.gov |
| Ethylene (ET) | Phytohormone | Induction of THT expression | Stress Signaling frontiersin.orgnih.gov |
Post-Translational Modification of Biosynthetic Enzymes
Following the translation of mRNA into protein, biosynthetic enzymes often undergo post-translational modifications (PTMs). These modifications are crucial for regulating enzyme activity, stability, subcellular localization, and interaction with other proteins. nih.gov While specific PTMs for the acyltransferase that synthesizes this compound have not been extensively studied, common modifications found in other plant metabolic enzymes are likely to play a role.
Potential Post-Translational Modifications:
Phosphorylation: This is a common reversible PTM where a phosphate (B84403) group is added to serine, threonine, or tyrosine residues. Phosphorylation can act as a molecular switch, turning enzyme activity on or off in response to cellular signals, such as those initiated by pathogen attack or other stressors.
Glycosylation: The attachment of sugar moieties can influence protein folding, stability, and localization. For enzymes involved in secondary metabolism, glycosylation can be critical for their proper function and integration into metabolic complexes.
S-acylation: This modification involves the attachment of a fatty acid (like palmitic acid) to a cysteine residue. frontiersin.orgnih.gov S-acylation is known to be important for membrane association and can regulate the trafficking and activity of proteins. frontiersin.orgnih.gov In Arabidopsis, there are 24 putative protein S-acyltransferases (PATs) that mediate this process, highlighting its importance in plant biology. frontiersin.org Acyltransferases, the class of enzymes responsible for HCAA synthesis, could potentially be regulated by such lipid modifications.
Ubiquitination: The attachment of ubiquitin can target an enzyme for degradation by the proteasome, thereby controlling its abundance in the cell. This provides a mechanism for rapidly turning off a metabolic pathway when it is no longer needed.
These modifications allow the plant to dynamically control the flux through the biosynthetic pathway in response to changing environmental and developmental cues without relying solely on the slower processes of gene transcription and protein synthesis. nih.gov
Subcellular Localization of Biosynthetic Machinery
The biosynthesis of this compound is a multi-step process that requires the coordinated action of enzymes located in different subcellular compartments. The pathway begins with primary metabolism, leading into the general phenylpropanoid pathway, which is primarily associated with the cytoplasm and the endoplasmic reticulum (ER).
The initial enzymes of the phenylpropanoid pathway, Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL), form a metabolic channel or "metabolon" that is often anchored to the cytosolic face of the ER membrane. nih.govresearchgate.netnih.gov C4H, a cytochrome P450 monooxygenase, is an integral membrane protein of the ER. nih.govnih.gov PAL and 4CL, while considered soluble enzymes, are known to associate with the ER membrane, likely forming complexes with C4H to facilitate the efficient channeling of intermediates. researchgate.netfrontiersin.org
The final enzymatic step, the condensation of feruloyl-CoA and octopamine, is catalyzed by hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT). THT enzymes are generally soluble, cytosolic proteins. oup.com Therefore, it is presumed that the synthesis of this compound occurs in the cytoplasm, where the enzyme can access its substrates generated from the ER-associated phenylpropanoid pathway and tyrosine metabolism. The final product may then be transported to its site of action or storage, such as the vacuole or the cell wall.
| Enzyme | Abbreviation | Pathway Step | Primary Subcellular Localization |
|---|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | General Phenylpropanoid | Cytoplasm, associated with ER membrane nih.govfrontiersin.org |
| Cinnamate-4-Hydroxylase | C4H | General Phenylpropanoid | Endoplasmic Reticulum (ER) membrane nih.govresearchgate.net |
| 4-Coumarate:CoA Ligase | 4CL | General Phenylpropanoid | Cytoplasm, associated with ER membrane nih.gov |
| Hydroxycinnamoyl-CoA:Tyramine N-(Hydroxycinnamoyl)transferase | THT | HCAA Condensation | Cytoplasm (presumed) oup.com |
Metabolic Engineering Strategies for this compound Production
Metabolic engineering offers a promising approach to increase the production of valuable plant secondary metabolites like this compound. Strategies typically focus on overexpressing key biosynthetic genes or transcription factors that regulate the pathway, or on creating microbial systems for heterologous production.
Plant-Based Engineering: A primary strategy involves the overexpression of the key enzymes in the HCAA pathway. Research has shown that both the availability of the amine precursor and the activity of the final condensing enzyme can be limiting factors.
Overexpression of THT: Engineering transgenic tomato plants to overexpress the THT gene resulted in a significant accumulation of HCAAs, specifically coumaroyltyramine and feruloyltyramine, in both leaves and fruits. apsnet.orgnih.gov This demonstrates that the activity of the THT enzyme is a critical control point for HCAA production.
Co-expression of THT and TYDC: To further boost production, a "push-pull" strategy can be employed. This involves overexpressing both the enzyme that produces the amine substrate (the "push") and the final condensing enzyme (the "pull"). In tobacco, a plant overexpressing THT was cross-bred with a plant expressing opium poppy tyrosine decarboxylase (TYDC), which produces tyramine. scholaris.ca The resulting plants, with elevated levels of both enzymes, showed the highest initial rates of wound-induced HCAA accumulation, indicating that both enzyme activities synergistically control the metabolic flux. scholaris.ca A similar strategy could be applied to enhance this compound by using an enzyme that synthesizes octopamine alongside the relevant THT.
Microbial Engineering: Heterologous production in engineered microbes like Escherichia coli or Saccharomyces cerevisiae is an alternative to plant-based systems. nih.gov This approach involves transferring the entire biosynthetic pathway into a microbial host. While this has been successful for precursors like p-hydroxycinnamic acid, engineering the full pathway for HCAAs is more complex. nih.gov It requires the functional expression of multiple plant genes, including P450 enzymes (like C4H) which can be challenging in prokaryotic hosts, and ensuring an adequate supply of precursors like L-tyrosine. Recently, an amide bond synthetase (ABS) from Azospirillum lipoferum has been used for the biocatalytic synthesis of N-trans-feruloyltyramine, demonstrating the potential for enzymatic, cell-free, or microbial production systems. nih.govresearchgate.net
| Strategy | Target Gene(s) | Host Organism | Key Finding |
|---|---|---|---|
| Enzyme Overexpression | THT | Tomato (Solanum lycopersicum) | Increased levels of coumaroyltyramine and feruloyltyramine; enhanced disease resistance. apsnet.orgnih.gov |
| Co-expression (Push-Pull) | THT and TYDC | Tobacco (Nicotiana tabacum) | Synergistic increase in wound-induced HCAA accumulation. scholaris.ca |
| Heterologous Production | PAL, C4H, 4CL, etc. | E. coli, S. cerevisiae | Successful production of HCAA precursors like cinnamic and p-hydroxycinnamic acids. nih.gov |
| Biocatalysis | Amide Bond Synthetase (ABS) | Cell-free system | Successful enzymatic synthesis of N-trans-feruloyltyramine. nih.govresearchgate.net |
Chemical Synthesis and Stereoselective Methodologies for R N Trans Feruloyloctopamine
Total Synthesis Approaches to (R)-N-trans-Feruloyloctopamine
The total synthesis of this compound is primarily centered on the strategic construction of its two core components: trans-ferulic acid and (R)-octopamine, followed by their coupling.
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of this compound identifies the amide bond as the most logical primary disconnection point. This bond cleavage retrosynthetically yields trans-ferulic acid and the chiral amino alcohol, (R)-octopamine. nih.gov This approach simplifies the synthesis to the preparation of these two precursor molecules.
The main synthetic challenge lies in the stereoselective synthesis of (R)-octopamine. A further retrosynthetic disconnection of (R)-octopamine points to the asymmetric nitroaldol (Henry) reaction. This reaction involves the carbon-carbon bond formation between p-hydroxybenzaldehyde and nitromethane (B149229), which establishes the chiral center of the molecule. google.com The subsequent reduction of the nitro group affords the target (R)-octopamine.
Key Precursors from Retrosynthesis:
trans-Ferulic acid
(R)-Octopamine
p-Hydroxybenzaldehyde
Nitromethane
Multistep Synthetic Routes and Reaction Conditions
A common synthetic route to this compound involves a three-stage process. While much of the detailed literature describes the synthesis of the (S)-enantiomer, the principles are directly applicable to the (R)-enantiomer, typically by using the opposite enantiomer of the chiral catalyst or auxiliary.
A General Synthetic Route:
Asymmetric Henry Reaction: The synthesis initiates with the enantioselective addition of nitromethane to p-hydroxybenzaldehyde. This crucial step is catalyzed by a chiral complex to produce the intermediate (R)-1-(4-hydroxyphenyl)-2-nitroethanol with high enantiomeric purity. The choice of catalyst is critical for achieving the desired (R)-configuration. google.com
Nitro Group Reduction: The nitro group of the precursor is then reduced to a primary amine to yield (R)-octopamine. A standard method for this transformation is catalytic hydrogenation using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. google.com
Amide Bond Formation: The final step is the coupling of (R)-octopamine with trans-ferulic acid. To facilitate this amidation, the carboxylic acid of ferulic acid is typically activated. This can be achieved by converting it to an acid chloride or by using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). google.com
Stereoselective Synthesis of the (R)-Configuration
Achieving the correct absolute stereochemistry at the C-2 position of the octopamine (B1677172) fragment is the most critical aspect of the synthesis. This is accomplished through various asymmetric strategies.
Chiral Auxiliaries and Asymmetric Catalysis in Synthesis
Asymmetric catalysis is the predominant method for establishing the stereocenter in the synthesis of N-feruloyloctopamine enantiomers. The focus is on the asymmetric Henry reaction, where a chiral catalyst directs the nucleophilic attack of the nitronate anion onto the aldehyde.
Copper(II) complexes featuring chiral ligands have proven effective. For the synthesis of the related (S)-enantiomer, a catalyst system comprising a copper(II) source, a chiral tertiary amine ligand, and various additives has been developed. nih.govlookchem.comuni-bayreuth.de For instance, a catalyst system containing a ligand derived from (S)-diphenylprolinol, a copper(II) compound, an alkaline inorganic compound, and a phase-transfer catalyst can effectively catalyze the reaction to produce the (S)-octopamine precursor. google.com To obtain the (R)-enantiomer, one would typically employ the corresponding ligand derived from (R)-diphenylprolinol.
An alternative approach involves the asymmetric transfer hydrogenation of α-functionalized aryl ketones. researchgate.net This method can produce optically active amino alcohols like (R)-octopamine from precursors such as 2-tosyloxy-1-(4-hydroxyphenyl)ethanone using a chiral rhodium catalyst. researchgate.net
Diastereoselective and Enantioselective Approaches
The primary enantioselective approach is the aforementioned asymmetric Henry reaction. The effectiveness of different catalytic systems can be compared based on the yield and enantiomeric excess (ee) of the resulting nitroalkanol product. The table below summarizes representative results for the copper-catalyzed asymmetric Henry reaction leading to the precursor for (S)-N-trans-feruloyloctopamine, illustrating the high levels of enantioselectivity achievable.
Table 1: Enantioselective Henry Reaction for Octopamine Precursor Synthesis Data based on synthesis of the (S)-enantiomer, adaptable for the (R)-enantiomer.
| Catalyst System | Aldehyde | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Cu(OAc)₂ / Chiral Ligand | p-Hydroxybenzaldehyde | H₂O | 48 | 85 | 92 | nih.gov |
| Cu(OTf)₂ / L1 / Piperidine | Chalcone derivative | H₂O/CHCl₃ | 24 | 92 | 96 | nih.gov |
| (S)-Cu1 / NaOAc | Various aldehydes | THF/DCM | 24 | High | High | mdpi.com |
Chemoenzymatic Synthesis Strategies
Chemoenzymatic routes offer promising alternatives for the synthesis of this compound, leveraging the high selectivity of enzymes.
Lipases, which can function in reverse to catalyze esterification and amidation, are potential catalysts for the final coupling step. scispace.com In a chemoenzymatic strategy, (R)-octopamine (produced via chemical synthesis) could be coupled with ferulic acid using an immobilized lipase (B570770) as the catalyst in a non-aqueous solvent. This approach can offer mild reaction conditions and high selectivity. scispace.com
Furthermore, ω-transaminases (TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov A potential chemoenzymatic route to (R)-octopamine could involve the use of an (R)-selective ω-transaminase to convert a ketone precursor, such as 1-(4-hydroxyphenyl)-2-hydroxyethan-1-one, directly into (R)-octopamine with high enantiomeric excess. This enzymatic step would replace the asymmetric Henry reaction and subsequent reduction in the chemical pathway. nih.gov
Challenges and Advancements in Synthetic Chemistry of this compound
The synthesis of this compound, a molecule with a specific stereochemistry, presents several challenges. A primary hurdle is achieving high enantioselectivity to produce the desired (R)-isomer, as biological activity is often stereospecific. google.comdiva-portal.org Traditional chemical synthesis methods can be inefficient, sometimes requiring the resolution of racemic mixtures, which is often a low-yield process. google.com
Advancements in synthetic chemistry have focused on overcoming these obstacles. One significant area of progress is the development of enzymatic synthesis. Lipases, for instance, have been employed to catalyze the amidation of ferulic acid and octopamine. smolecule.comwhiterose.ac.uk These enzymatic methods offer the advantages of high specificity and milder reaction conditions, which can lead to purer products. smolecule.com For example, immobilized lipases like Lipozyme TL IM have been used, allowing for straightforward separation of the catalyst from the reaction mixture. lookchem.comresearchgate.net
Another key advancement lies in asymmetric synthesis. smolecule.com Researchers have developed chiral catalysts to direct the reaction towards the desired (R)-enantiomer. For instance, a method for synthesizing (S)-N-trans-feruloyloctopamine involves a catalyst comprising a specific ligand, a copper (II) compound, a basic inorganic compound, a phenol, and tetrabutylammonium (B224687) bromide. google.comgoogle.com This catalyst demonstrates high stereoselectivity for the S-configuration, highlighting the potential for similar strategies to target the (R)-isomer. google.com The synthesis often starts from p-hydroxybenzaldehyde and nitromethane to create an (S)-octopamine precursor, which is then reduced and amidated with ferulic acid. google.com
Furthermore, the use of environmentally friendly solvents, such as water, is a growing trend in the synthesis of related compounds, which could be applied to this compound. acs.orgnih.gov For example, a highly enantioselective Henry reaction has been catalyzed by a chiral copper complex in water for the synthesis of (S)-N-trans-feruloyloctopamine. preprints.org
Table 1: Comparison of Synthetic Methodologies for Feruloylamides
| Methodology | Key Features | Advantages | Challenges |
| Chemical Condensation | Use of coupling reagents (e.g., EDAC) to form the amide bond. researchgate.net | Well-established, versatile. | Often requires protection of functional groups, may produce racemic mixtures requiring resolution. google.comlookchem.com |
| Enzymatic Synthesis | Utilizes enzymes like lipases or acyltransferases. smolecule.comwhiterose.ac.ukthieme-connect.com | High specificity, mild reaction conditions, environmentally friendly. smolecule.comthieme-connect.com | Enzyme stability and cost can be factors, optimization of reaction conditions is crucial. lookchem.com |
| Asymmetric Synthesis | Employs chiral catalysts or auxiliaries to control stereochemistry. google.comsmolecule.com | Direct formation of the desired enantiomer, high enantiomeric excess. | Development of effective and selective catalysts can be complex and expensive. |
| Flow Chemistry | Reactions are performed in a continuous flowing stream. researchgate.net | Enhanced reaction control, improved safety, potential for automation and scalability. researchgate.net | Initial setup costs can be high, requires specialized equipment. researchgate.net |
Synthesis of Analogs and Derivatives for Research Purposes
The synthesis of analogs and derivatives of this compound is crucial for structure-activity relationship (SAR) studies and for exploring a wider range of biological activities. researchgate.netd-nb.info These modifications can involve altering the feruloyl group, the octopamine backbone, or both.
For instance, a series of substituted ferulic acid amide derivatives have been synthesized and evaluated for their antiviral and insecticidal activities. d-nb.info These syntheses often involve the amidation of ferulic acid with various amines. whiterose.ac.ukd-nb.info Microwave irradiation has been utilized to accelerate these reactions, reduce side products, and increase yields in a solvent-free setting. d-nb.info
Researchers have also synthesized hydrogenated ferulic acid amide derivatives to investigate the impact of the double bond in the feruloyl moiety on biological activity. d-nb.info The synthesis of other feruloylamines, such as N-trans-feruloyltyramine and N-trans-feruloyl-3-O-methyldopamine, has also been reported, providing a basis for comparison and a deeper understanding of SAR. researchgate.net
The synthesis of these analogs allows scientists to probe the specific structural features responsible for the observed biological effects, potentially leading to the development of more potent and selective compounds for various applications. nih.govnih.gov
Table 2: Examples of Synthesized this compound Analogs and Their Precursors
| Compound Name | Starting Materials | Synthetic Approach |
| (S)-N-trans-Feruloyloctopamine | p-Hydroxybenzaldehyde, Nitromethane, Ferulic acid | Asymmetric Henry reaction followed by reduction and amidation. google.com |
| N-trans-Feruloyltyramine | Ferulic acid, Tyramine (B21549) hydrochloride | Lipase-catalyzed amidation. lookchem.comresearchgate.net |
| Substituted ferulic acid amides | Ferulic acid, Various substituted amines | Amidation, potentially under microwave irradiation. d-nb.info |
| Hydrogenated ferulic acid amides | Ethyl ferulate, 2-Amino-1-phenylethanol | Hydrogenation followed by amidation. d-nb.info |
Advanced Analytical Methodologies for R N Trans Feruloyloctopamine
Extraction and Purification Techniques
The initial and most critical step in the analysis of (R)-N-trans-Feruloyloctopamine from natural sources is its extraction and subsequent purification. The choice of method depends on the complexity of the source material and the desired purity of the final isolate.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a valuable technique for sample clean-up and concentration of analytes from a complex mixture. While detailed SPE protocols specifically for this compound are not extensively documented in the provided literature, its application is noted for the characterization of related polyphenolic antioxidants in plant extracts like Polygonatum odoratum. mdpi.com Off-line SPE has also been employed in the analysis of related isomers, such as N-cis-feruloyloctopamine. frontiersin.org The principle involves passing a liquid sample through a solid sorbent material, which retains the analyte. The analyte is then eluted with a suitable solvent, effectively separating it from other matrix components. For a polar compound like this compound, reversed-phase sorbents (e.g., C18) are commonly used, where the initial plant extract is loaded, washed with water or a low-percentage organic solvent to remove highly polar impurities, and the target compound is then eluted with a higher concentration of an organic solvent like methanol (B129727) or acetonitrile (B52724).
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a fundamental and widely used method for the preliminary fractionation of crude plant extracts. japsonline.com This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the isolation of this compound, a common approach involves macerating the plant material in a polar solvent like methanol. japsonline.combibliomed.org The resulting crude extract is then suspended in water and partitioned sequentially with a series of organic solvents of increasing polarity. mdpi.comjapsonline.comrsc.org This stepwise partitioning allows for the separation of compounds into different fractions based on their polarity. For example, non-polar compounds are extracted into n-hexane, while compounds of intermediate polarity, including this compound, are typically found in ethyl acetate (B1210297) or chloroform (B151607) fractions. japsonline.combibliomed.orgresearchgate.netnih.gov
Table 1: Examples of Liquid-Liquid Extraction Systems for this compound Isolation
| Plant Source | Initial Extraction Solvent | Partitioning Solvents (in order of use) | Fraction Containing the Compound | Reference |
|---|---|---|---|---|
| Melochia umbellata | Methanol | n-hexane, Chloroform, Ethyl acetate | Chloroform | japsonline.combibliomed.orgresearchgate.net |
| Bassia indica | 80% Aqueous Methanol | n-hexane, Dichloromethane (CH2Cl2), Ethyl acetate (EtOAc), n-Butanol (n-BuOH) | Ethyl acetate | rsc.org |
| Polygonatum sibiricum | 70% Ethanol | Petroleum ether, Ethyl acetate, n-Butanol | Ethyl acetate | mdpi.com |
| Garlic (Allium sativum) | Methanol | Ethyl acetate, n-Butanol | Ethyl acetate | nih.gov |
Chromatographic Purification Methods (e.g., Preparative HPLC)
Following initial extraction and fractionation, various chromatographic techniques are employed for further purification. Gravity column chromatography, vacuum liquid chromatography (VLC), and flash chromatography are often used as intermediate purification steps. japsonline.comrsc.orgresearchgate.net These methods typically utilize silica (B1680970) gel or Sephadex LH-20 as the stationary phase to separate the components of the enriched fractions obtained from LLE. clockss.orgmdpi.com
For the final isolation of high-purity this compound, preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. clockss.orgresearchgate.netelte.hu This technique offers high resolution and is capable of separating closely related isomers and impurities. Reversed-phase columns (e.g., ODS, C18) are commonly used with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent such as methanol or acetonitrile. clockss.orgacs.orgnih.gov
Table 2: Examples of Preparative HPLC Conditions for this compound Purification
| Plant Source | Column Type | Mobile Phase | Flow Rate | Reference |
|---|---|---|---|---|
| Pinellia ternata | Not specified | Methanol-Water (55:45, v/v) | 10 mL/min | clockss.org |
| Celtis occidentalis | Not specified (Semi-preparative) | Water-Acetonitrile gradient | Not specified | researchgate.netelte.hu |
| Metternichia macrocalyx | Reversed-Phase (RP) | Methanol-Water gradient | 8 mL/min | acs.org |
| Lycium ruthenicum | Not specified (Semi-preparative) | Methanol-Water (27:73, v/v) with 0.05% Formic Acid | Not specified | nih.gov |
Quantitative Analysis and Detection Methods
Once isolated or present in a sufficiently clean extract, this compound can be quantified and characterized using advanced analytical instruments.
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC), particularly in its ultra-high-performance (UHPLC) format, is the premier technique for the quantitative analysis of this compound. clockss.orgsemanticscholar.org The method provides excellent separation, sensitivity, and reproducibility.
Chromatographic Systems: Reversed-phase columns, such as C18 and RP-8, are standard for these analyses. researchgate.netnih.gov Gradient elution using a mobile phase of water and acetonitrile or methanol, often with an acid modifier like formic or phosphoric acid, is typically employed to achieve optimal separation of the compound from other matrix components. elte.hunih.gov
Detectors:
UV/DAD: Ultraviolet (UV) or Photodiode Array (DAD) detectors are commonly used for detection and quantification. researchgate.netnih.gov this compound exhibits strong UV absorbance due to its phenolic rings and conjugated double bond system, with maximum absorbance wavelengths reported around 297 nm and 333.80 nm. researchgate.net DAD provides the additional advantage of acquiring full UV spectra, which aids in peak identification and purity assessment. mdpi.com
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity, enabling definitive structural confirmation. clockss.orgsemanticscholar.org Various MS analyzers are used, including Quadrupole-Time-of-Flight (Q-TOF), Ion Trap (IT), and Triple Quadrupole (QqQ) systems. mdpi.comclockss.orgresearchgate.net Techniques like UPLC-Q-Exactive Orbitrap MS and UPLC-Q-TRAP-MS/MS in Multiple Reaction Monitoring (MRM) mode offer high resolution and sensitivity for both identifying and quantifying the compound, even at trace levels in complex samples like rat plasma or various plant parts. clockss.orgmdpi.com
Table 3: Examples of HPLC/UPLC Methods for this compound Analysis
| Technique | Column | Mobile Phase | Detector | Application | Reference |
|---|---|---|---|---|---|
| HPLC | RP-8 | Acetonitrile:Disodium hydrogen phosphate (B84403) (30:70, v/v) | UV | Quantitative analysis of synthesized N-trans-feruloyltyramine (related compound) | researchgate.net |
| UHPLC | Not specified | Water (0.1% Formic Acid):Acetonitrile (Gradient) | DPPH assay / Orbitrap MS | Identification in Celtis occidentalis | researchgate.netelte.hu |
| UPLC-Q-TRAP-MS/MS | Not specified | Not specified | Mass Spectrometry (MRM) | Quantitative analysis in Datura metel L. | clockss.org |
| LC-DAD-IT-TOF-MS | Not specified | Aqueous Methanol (Gradient) | DAD and IT-TOF-MS | Chemical profiling in Eggplant | researchgate.net |
| HPLC | Not specified | Methanol | UV (254 nm) | Monitoring cis-trans isomerization | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Considerations
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound is a polar, high-molecular-weight compound with low volatility, making it unsuitable for direct GC-MS analysis. nih.gov Its thermal instability can also lead to degradation in the high-temperature environment of the GC injector and column.
For these reasons, GC-MS analysis of this compound would require a chemical derivatization step. Derivatization aims to convert the polar functional groups (-OH, -NH) into less polar, more volatile, and more thermally stable moieties. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. While GC-MS has been used to analyze diethyl ether extracts of plants like Allium species which may contain related compounds, direct evidence for a validated GC-MS method for this compound is scarce. mdpi.com Therefore, while theoretically possible after derivatization, LC-MS is overwhelmingly the preferred and more direct method for its analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem MS
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the sensitive and selective analysis of this compound. The method combines the powerful separation capabilities of liquid chromatography, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), with the precise detection and structural elucidation provided by mass spectrometry. rsc.orgacs.org
Researchers frequently employ UHPLC systems for their high resolution and speed, which are well-suited for resolving complex mixtures of natural products. rsc.org The compound is typically separated on a C18 reversed-phase column. acs.org
For detection, various mass spectrometers are utilized, including Quadrupole Time-of-Flight (Q-TOF), Triple Quadrupole (QqQ), and high-resolution systems like the Q-Exactive Orbitrap. nih.govclockss.orgmdpi.com Analysis is performed in both positive and negative ionization modes. In positive mode, the protonated molecule [M+H]⁺ is observed, while in negative mode, the deprotonated molecule [M-H]⁻ is detected. acs.orgmdpi.com
Tandem MS (MS/MS) is critical for structural confirmation. By selecting the precursor ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is generated. Key fragmentations for N-trans-feruloyloctopamine include the neutral loss of water (H₂O) and cleavages of the amide bond, yielding ions corresponding to the feruloyl and octopamine (B1677172) moieties. mdpi.commdpi.com For quantitative studies, the Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument is often used, providing high sensitivity and specificity by monitoring specific precursor-to-product ion transitions. clockss.org
| Analytical Platform | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions / Neutral Losses (m/z) | Reference |
|---|---|---|---|---|
| UHPLC-HRMS | Positive [M+H]⁺ | 330.13275 | Fragmentation via carbon-nitrogen bond cleavage | acs.orgmdpi.com |
| UHPLC-Q-Exactive Orbitrap MS | Negative [M-H]⁻ | 328.1190 | 310.1085 ([M-H-H₂O]⁻), 175.0390 (loss of C₈H₁₁NO₂) | mdpi.com |
| UPLC-Q-TRAP-MS/MS | Positive (MRM) | Not specified | Used for quantification of 22 alkaloids including N-trans-feruloyloctopamine | clockss.org |
Spectrophotometric and Fluorometric Assays
Spectrophotometric methods are based on the principle that this compound absorbs light in the ultraviolet (UV) region, which is characteristic of molecules containing chromophores. The feruloyl moiety, with its conjugated double bond system, is responsible for this property. UV-Vis spectroscopy has been used to characterize the compound, with a reported maximum absorbance (λmax) at 333.80 nm, indicative of its long conjugated system. iaea.org This intrinsic absorbance allows for its detection and quantification in solutions of known purity.
Fluorometric assays have been employed to investigate the biological activity of this compound. For instance, its ability to inhibit enzymes like the SARS-CoV papain-like protease (PLpro) has been evaluated using fluorescence-based assays. nih.govfrontiersin.org In these assays, the modulation of fluorescence intensity by the compound's inhibitory action on the enzyme allows for the determination of its potency. While these are bioactivity assays rather than direct quantification methods for the compound itself, they rely on fluorometric detection to characterize the compound's functional properties.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the complete chemical structure and connectivity of atoms. researchgate.netjapsonline.com
The ¹H-NMR spectrum provides detailed information about the chemical environment of protons, including their chemical shifts, signal multiplicities, and coupling constants, which helps to identify the aromatic rings, the trans-olefinic protons of the feruloyl group, and the protons of the octopamine backbone. mdpi.com The large coupling constant (typically around 15.6 Hz) between the olefinic protons H-7 and H-8 confirms the trans configuration of the double bond. mdpi.com
The ¹³C-NMR spectrum reveals the number of distinct carbon atoms and their types (methyl, methylene, methine, quaternary). iaea.org Two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) correlate protons with their directly attached carbons, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons over two to three bonds, allowing for the unambiguous assembly of the molecular structure. researchgate.net
| Position | ¹H Chemical Shift (δH, multiplicity, J in Hz) | ¹³C Chemical Shift (δC) |
|---|---|---|
| 2 | - | 111.3 |
| 3-OCH₃ | 3.86 (s) | 56.4 |
| 5 | - | 116.4 |
| 6 | 7.01 (dd, 8.4, 1.8) | 123.4 |
| 7 | 7.44 (d, 15.6) | 142.3 |
| 8 | 6.46 (d, 15.6) | 119.0 |
| 9 | - | 169.1 (C=O) |
| 2'/6' | 7.22 (d, 8.4) | 128.5 |
| 3'/5' | 6.77 (d, 8.4) | 116.2 |
| 7' | 4.73 (dd, 7.8, 4.8) | 72.9 |
| 8'α | 3.45 (dd, 13.8, 7.8) | 48.2 |
| 8'β | 3.54 (dd, 13.2, 4.6) | - |
High-Resolution Mass Spectrometry (HRMS) is indispensable for unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula.
The computed monoisotopic mass for the molecular formula of N-trans-Feruloyloctopamine, C₁₈H₁₉NO₅, is 329.12632271 Da. nih.govnih.gov Experimental HRMS analysis, often using techniques like ESI-TOF or ESI-Orbitrap, confirms this composition by detecting the protonated molecule [M+H]⁺ at m/z 330.13275 or the deprotonated molecule [M-H]⁻ at m/z 328.1190, with a mass error of less than 5 ppm. acs.orgmdpi.com This high accuracy is crucial for distinguishing the compound from other isomers or molecules with the same nominal mass, making HRMS a definitive tool for compound identification in complex samples. mdpi.com
The stereochemistry of this compound, specifically the configuration at the chiral center (C-7'), is a critical aspect of its identity. Circular Dichroism (CD) spectroscopy is a key technique for confirming the absolute configuration of chiral molecules. This method measures the differential absorption of left- and right-circularly polarized light by a chiral sample.
The resulting CD spectrum, with its characteristic positive or negative Cotton effects, provides a fingerprint of the molecule's three-dimensional structure. For complex molecules, experimental CD spectra are often compared with spectra predicted by quantum chemical calculations (e.g., using density functional theory) for different possible stereoisomers to assign the absolute configuration confidently. acs.org This approach has been successfully applied to determine the stereochemistry of related lignanamides and other natural products. acs.orgresearchgate.net
Additionally, the specific optical rotation, a measure of a chiral compound's ability to rotate plane-polarized light, provides experimental evidence of its stereochemistry. For (7′S)-N-trans-Feruloyloctopamine, a specific rotation value ([α]D) of -8.2° (c 0.10, CH₃OH) has been reported. mdpi.com The sign and magnitude of this rotation are characteristic of the specific enantiomer.
In Situ Localization and Imaging Techniques (e.g., MALDI imaging)
Understanding the precise spatial distribution of specialized metabolites within plant tissues is fundamental to elucidating their biological functions. Traditional analytical methods, which rely on tissue homogenization and extraction, result in the loss of this critical spatial context. Mass Spectrometry Imaging (MSI) has emerged as a powerful technology that circumvents this limitation by enabling the label-free visualization of a wide array of molecules—from small metabolites to large proteins—directly on tissue sections. osti.govnih.govnih.gov Among MSI techniques, Matrix-Assisted Laser Desorption/Ionization (MALDI) is one of the most widely used for plant science due to its versatility and high spatial resolution. osti.govrsc.org
The typical workflow for a MALDI-MSI experiment involves preparing a thin tissue section, which is then coated with a chemical matrix that absorbs energy from a laser. frontiersin.org A pulsed laser is rastered across the sample surface, desorbing and ionizing analytes from the tissue at each spot. These ions are subsequently analyzed by a mass spectrometer to generate a mass spectrum for each pixel of the scanned area. By plotting the intensity of a specific mass-to-charge ratio (m/z) across all pixels, a two-dimensional ion density map is created, revealing the distribution of the corresponding molecule within the tissue's anatomical structures. frontiersin.org
While direct MALDI imaging studies focusing specifically on this compound are not widely documented, the technique has been successfully applied to the broader class of Hydroxycinnamic Acid Amides (HCAAs) and other related defense compounds, providing significant insights into their functional roles. This compound is an HCAA derived from the phenylpropanoid pathway, a class of metabolites frequently associated with plant development and defense responses. researchgate.netfrontiersin.org
Research using MALDI-MSI on wheat (Triticum spp.) has demonstrated the technique's utility in localizing HCAAs during plant-pathogen interactions. One study revealed that in response to fungal infection, the HCAA coumaroylagmatine was exclusively localized in the outer cuticle of the pericarp of infected wheat kernels. nih.gov This precise localization strongly supports the hypothesis that these compounds play a crucial role in reinforcing the outer protective layers of the plant as a defense mechanism. nih.gov Further studies have shown that the translocation of HCAAs corresponds to the accumulation sites of mycotoxins, suggesting a targeted "defense-on-demand" response. frontiersin.org
The application of MSI is not limited to cereal grains. In asparagus roots, MALDI-MSI was used to confirm the spatial distribution of phenylpropanoids and polyketides, including cinnamic acid derivatives, which were found to be enriched in the outer root tissues and exudates. oup.com This localization is consistent with their proposed functions as components of protective root waxes and as antimicrobial agents. oup.com Similarly, MALDI-MSI provided the first in situ evidence for the localization of another HCAA, N1,N10-diferuloylspermidine, in pineapple fruit tissue. frontiersin.org
Given that this compound has been identified as a component of the suberin-associated fraction in potato periderms, its localization is presumed to be in suberized cell walls, which form protective barriers. nih.gov MALDI-MS techniques have been employed to investigate the surface heterogeneity of suberin and cutin biopolymers, indicating the method's suitability for probing the distribution of suberin constituents. nih.govresearchgate.net The collective findings from imaging related HCAAs and phenylpropanoids in various plant tissues strongly suggest that MALDI-MSI is a highly effective tool for determining the precise tissue- and cell-specific accumulation of this compound, linking its location to its presumed role in plant defense and structural reinforcement.
Research Findings from Mass Spectrometry Imaging of Related Plant Metabolites
| Compound Class / Specific Compound | Plant Species & Tissue | Technique | Observed Localization | Inferred Biological Function |
| Hydroxycinnamic Acid Amides (e.g., Coumaroylagmatine) | Triticum spp. (Wheat) / Kernel | AP-SMALDI MSI | Outer cuticle of the pericarp in infected seeds. nih.gov | Reinforcement of protective layers; defense against fungal pathogens. nih.gov |
| Hydroxycinnamic Acid Amides | Triticum spp. (Wheat) / Root & Culm | AP-SMALDI MSI | Localized in root for ZEN-treated plants and culm for DON-treated plants. frontiersin.org | Localized "defense-on-demand" response to mycotoxin exposure. frontiersin.org |
| Phenylpropanoids & Polyketides (e.g., Cinnamic acid derivatives) | Asparagus officinalis (Asparagus) / Root | MALDI-TOF MSI | Enriched in root exudate and outer tissue (epidermis and exodermis). oup.com | Allelochemical and antimicrobial activity; formation of lipid barriers. oup.com |
| Hydroxycinnamic Acid Amide (N1,N10-diferuloylspermidine) | Ananas comosus (Pineapple) / Fruit | MALDI-TOF MS | Spatially localized within fruit tissues. frontiersin.org | Potential HMGCR inhibitory activity. frontiersin.org |
| Glycoalkaloids (e.g., α-solanine, α-chaconine) | Solanum tuberosum (Potato) / Tuber | iMScope (MALDI-TOF) | Highest concentrations in the sprout and periderm compared to the medulla. nih.gov | Plant defense; accumulation in protective/metabolically active areas. nih.gov |
| Alkyl Hydroxycinnamates (e.g., Alkyl caffeates) | Arabidopsis thaliana / Root | LC-MS/MS | Present in the endodermis and periderm; associated with the suberin polymer. nih.gov | Component of suberin-associated waxes, contributing to hydrophobic barriers. nih.gov |
Biological Activities and Molecular Mechanisms of R N Trans Feruloyloctopamine Non Human/in Vitro Research
Role in Plant Physiology and Defense
(R)-N-trans-Feruloyloctopamine is part of a larger class of compounds known as hydroxycinnamic acid amides (HCAAs), which are recognized for their significant roles in plant physiology and defense. frontiersin.org These compounds are integral to how plants respond to both living (biotic) and non-living (abiotic) threats in their environment.
Interactions with Plant Hormonal Pathways
The accumulation of HCAAs, including this compound, in response to stressors is often intertwined with plant hormonal signaling pathways. While direct studies on this compound's specific interactions are part of a broader area of research, the general mechanism for HCAA induction points towards the involvement of key defense-related hormones.
Research on HCAAs in various plant species, including rice, has shown that their accumulation following pathogen infection is largely dependent on ethylene (B1197577) (ET) and jasmonic acid (JA) signaling pathways. researchgate.net These pathways activate specific transcription factors that, in turn, regulate the expression of genes responsible for HCAA biosynthesis. researchgate.net For instance, in potato, the transcription factor StWRKY1 has been shown to regulate the production of N-feruloyloctopamine. tandfonline.com Furthermore, studies on other HCAAs in Arabidopsis have suggested that ethylene signaling is linked to induced callose deposition, a defense response, while salicylic (B10762653) acid (SA) signaling may not be required for this particular response. nsf.gov
Modulation of Stress Responses in Plants
This compound and related HCAAs are key players in the plant's response to various environmental stresses. Their roles extend from protecting against pathogens to potentially mitigating the effects of abiotic stressors.
In tomato plants subjected to salt stress, there is an observed upregulation of N-feruloyloctopamine. mdpi.com This suggests a role for this compound in the plant's strategy to tolerate saline conditions. Phenolamides, the class of compounds to which N-feruloyloctopamine belongs, are known to be crucial for plant resistance to abiotic stress. mdpi.com In a study on Polygonatum sibiricum, N-trans-feruloyloctopamine was identified as a potential ligand for superoxide (B77818) dismutase (SOD), an important antioxidant enzyme. nih.gov This interaction suggests a role in protecting the plant from oxidative damage, a common consequence of various stress conditions.
Role in Pathogen and Herbivore Resistance Mechanisms
One of the most well-documented roles of this compound is its involvement in defending plants against pathogens. This is achieved through various mechanisms, including the reinforcement of physical barriers and potential antimicrobial activity.
The accumulation of N-feruloyloctopamine has been observed in potato plants as a response to infection by the late blight pathogen, Phytophthora infestans. icrisat.org This accumulation is part of a broader defense response involving the thickening of the secondary cell wall, which creates a more robust barrier against pathogen invasion. icrisat.org The biosynthesis of N-feruloyloctopamine and other HCAAs in potato is regulated by the transcription factor StWRKY1. tandfonline.com Silencing this gene leads to reduced levels of these metabolites and increased susceptibility to the pathogen. tandfonline.com Similarly, transgenic tomato plants that overexpress the enzyme tyramine (B21549) N-hydroxycinnamoyl transferase show increased accumulation of feruloyloctopamine upon infection with Pseudomonas syringae pv. tomato, which correlates with enhanced resistance to the bacterium.
In addition to fungal and bacterial pathogens, some HCAAs have shown activity against insects. While direct evidence for this compound is limited, a study on related coumaroyl polyamine conjugates demonstrated inhibitory effects on glutamate-dependent neuroreceptors in crayfish, though they did not show toxicity when ingested by insect larvae. nih.gov This suggests a potential, albeit complex, role in anti-herbivore defense.
| Plant Species | Stressor/Pathogen | Observed Effect | Reference |
|---|---|---|---|
| Potato (Solanum tuberosum) | Phytophthora infestans (Late Blight) | Accumulation of N-feruloyloctopamine as part of the resistance response. | icrisat.org |
| Potato (Solanum tuberosum) | Phytophthora infestans | Production regulated by the StWRKY1 transcription factor. | tandfonline.com |
| Tomato (Solanum lycopersicum) | Pseudomonas syringae pv. tomato | Increased accumulation in transgenic plants leading to enhanced resistance. | |
| Tomato (Solanum lycopersicum) | Salt Stress | Upregulation of N-feruloyloctopamine. | mdpi.com |
| Salsola tetrandra | Staphylococcus aureus | Mild antibacterial activity. | mdpi.com |
Allelopathic Effects on Other Organisms
Allelopathy is the process by which an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. While direct studies on the allelopathic effects of pure this compound are not extensively documented, there is evidence to suggest that HCAAs, as a class, possess such properties.
Activities in Invertebrate Systems
The biological activities of this compound extend beyond the plant kingdom, with research exploring its effects on invertebrate systems, particularly insects. These investigations often focus on the compound's structural similarity to key signaling molecules in invertebrates.
Neuromodulatory Roles in Insect Central Nervous Systems
While direct research on the neuromodulatory roles of this compound in the insect central nervous system is limited, the activity of its parent compound, octopamine (B1677172), is well-established. Octopamine is a critical neuromodulator, neurotransmitter, and neurohormone in insects, playing a role in a wide array of physiological and behavioral processes. nih.govfrontiersin.org
Octopamine is involved in regulating sensory inputs, arousal, and complex behaviors such as learning, memory, and aggression. nih.gov It exerts its effects by binding to specific G protein-coupled receptors in the insect's nervous system. nih.gov Given that this compound is a conjugate of octopamine, it is plausible that it may interact with octopamine receptors or have other neuromodulatory effects.
Effects on Insect Behavior and Development
Direct research detailing the specific effects of this compound on insect behavior and development is limited in the available scientific literature. However, the compound belongs to a class of molecules known as phenylalkenoic acid amides, which have been reported to possess insecticidal properties. acs.org
The structural relationship of this compound to octopamine provides significant context for its potential role in invertebrates. Octopamine is a critical neuroactive molecule in insects and other invertebrates, functioning as a neurohormone, neuromodulator, and neurotransmitter. nih.gov It modulates a vast array of physiological processes, including flight behavior in Drosophila. researchgate.net Studies on flies genetically engineered to lack octopamine show significant impairments in flight initiation and maintenance, underscoring the amine's importance in complex motor behaviors. researchgate.net Octopamine is also involved in sensitizing sensory receptors and enhancing the efficiency of flight muscle glycolysis. researchgate.net Given that this compound is a derivative of (R)-octopamine, it is plausible that it could interfere with these octopamine-mediated pathways, though specific studies are required to confirm such effects. nih.govebi.ac.uk
Interactions with Octopamine Receptors and Related Neurotransmitter Systems in Invertebrates
Specific studies on the interaction of this compound with invertebrate octopamine receptors are not extensively documented. However, the octopaminergic system itself is a well-established target for insecticides. nih.gov Octopamine exerts its effects by binding to several types of G-protein coupled receptors (GPCRs). nih.gov In Drosophila melanogaster, for instance, different octopamine receptors have been identified that, upon activation, can trigger distinct downstream signaling cascades, such as the production of cyclic AMP (cAMP) or the release of intracellular calcium (Ca2+). nih.govnih.gov
These receptors are exclusive to invertebrates, making them attractive targets for developing selective pest control agents. nih.gov The precursor to octopamine, tyramine, also has its own receptors but typically activates octopamine receptors at significantly higher concentrations. nih.gov As this compound is a conjugate of (R)-octopamine and ferulic acid, it could potentially act as an agonist or antagonist at these receptor sites, thereby disrupting normal neurotransmission. nih.gov However, without direct receptor binding and functional assays using this specific compound in invertebrate systems, its precise role remains speculative.
In Vitro Cellular and Molecular Mechanisms
Receptor Binding and Activation Studies
In vitro research has explored the binding of N-trans-Feruloyloctopamine and related compounds to various receptors, primarily in mammalian cell systems. In silico docking analyses have predicted potential interactions with several receptor types. One such study suggested that related N-feruloyltyramine derivatives could bind to the extracellular domain of Tumor Necrosis Factor Receptor 1 (TNFR1), a key receptor in apoptotic signaling. medchemexpress.com Other molecular docking simulations indicated potential binding interactions between N-trans-Feruloyloctopamine and the Interleukin-17 (IL-17) receptor and p38 Mitogen-Activated Protein Kinase (MAPK). researchgate.netscience.gov However, another molecular docking analysis concluded that N-trans-feruloyloctopamine was unlikely to act directly on phosphorylated Akt and p38 MAPK, suggesting its effects on these pathways may be indirect. researchgate.net
Enzyme Modulation and Inhibition Kinetics
This compound has been identified as a modulator of several enzymes in in vitro assays. It demonstrates inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) production. ipb.ptnih.gov Furthermore, it has been shown to be a potent inhibitor of soluble epoxide hydrolase (sEH), with one study determining its IC50 value to be 18.51 ± 0.81 µM. mdpi.com Kinetic analysis revealed that its inhibition of both tyrosinase and sEH occurs through a non-competitive mechanism. mdpi.com The compound has also been investigated for its potential to inhibit enzymes relevant to viral activity, such as the papain-like protease (PLpro) of the SARS-coronavirus, and enzymes implicated in neurodegenerative diseases, like β-secretase (BACE1) and monoamine oxidase B (MAO-B). nih.gov
| Enzyme Target | Reported Activity | Inhibition Constant (IC50) | Mechanism of Inhibition | Reference |
|---|---|---|---|---|
| Tyrosinase | Inhibition | Not Specified | Non-competitive | mdpi.com |
| Soluble Epoxide Hydrolase (sEH) | Inhibition | 18.51 ± 0.81 µM | Non-competitive | mdpi.com |
| SARS-CoV PLpro | Inhibition | 15.8–70.1 µM | Not Specified | |
| β-secretase (BACE1) | Inhibition (in silico) | Not Specified | Not Specified | nih.gov |
| Monoamine Oxidase B (MAO-B) | Inhibition (in silico) | Not Specified | Not Specified | nih.gov |
Effects on Intracellular Signaling Pathways (e.g., cAMP, MAPK)
The compound has been shown to modulate key intracellular signaling pathways, particularly those involved in cell growth, proliferation, and inflammation. Multiple studies have demonstrated that N-trans-Feruloyloctopamine inhibits the PI3K/Akt and MAPK signaling pathways. nih.gov Specifically, it can significantly decrease the phosphorylation levels of both Akt and p38 MAPK. ebi.ac.ukmedchemexpress.comresearchgate.net This inhibitory action on the p38 MAPK pathway has been utilized experimentally to probe the regulation of other genes, such as MUC13. The modulation of these pathways is linked to the compound's ability to inhibit cell invasion in hepatocellular carcinoma models. researchgate.net
Gene Expression and Proteomic Profiling in Cell Lines
Transcriptomic studies have provided insight into the molecular targets of N-trans-Feruloyloctopamine. In a study using Huh7 hepatocellular carcinoma cells, RNA-sequencing revealed that the compound significantly altered the expression of hundreds of genes, with 188 being upregulated and 129 downregulated. nih.gov Bioinformatic analysis of these differentially expressed genes showed an enrichment of genes related to cell proliferation and apoptosis. nih.gov
Key genes identified as being modulated by N-trans-Feruloyloctopamine include those central to apoptosis regulation. The compound was found to upregulate the expression of pro-apoptotic genes such as BBC3 (PUMA), DDIT3 (CHOP), CDKN1A (p21), and PMAIP1 (NOXA). nih.gov Conversely, in the context of melanogenesis, it has been shown to down-regulate both the mRNA and protein expression of tyrosinase in B16F10 melanoma cells. ipb.ptnih.gov At the protein level, it has been observed to inhibit the expression of the transcription factor Slug while increasing the expression of the cell adhesion molecule E-cadherin. researchgate.net These findings highlight its capacity to induce significant changes in the gene expression and proteomic profiles of cells.
| Gene Name | Alias | Effect on Expression | Cell Line/System | Reference |
|---|---|---|---|---|
| BBC3 | PUMA | Upregulated | Huh7 (Hepatocellular Carcinoma) | nih.gov |
| DDIT3 | CHOP | Upregulated | Huh7 (Hepatocellular Carcinoma) | nih.gov |
| CDKN1A | p21 | Upregulated | Huh7 (Hepatocellular Carcinoma) | nih.gov |
| PMAIP1 | NOXA | Upregulated | Huh7 (Hepatocellular Carcinoma) | nih.gov |
| TYR | Tyrosinase | Downregulated | B16F10 (Melanoma) | ipb.ptnih.gov |
| SNAI2 | Slug | Downregulated | Hepatocellular Carcinoma Cells | researchgate.net |
| CDH1 | E-cadherin | Upregulated | Hepatocellular Carcinoma Cells | researchgate.net |
Antioxidant and Radical Scavenging Properties (In Vitro)
This compound has demonstrated notable antioxidant and radical scavenging capabilities in various in vitro assays. Its efficacy is often evaluated through its ability to neutralize stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS). These assays are common spectrophotometric methods used to determine the antioxidant capacity of compounds. nih.gov
Research has shown that this compound, isolated from sources like Liriope muscari, exhibits significant antioxidant activity. nih.gov In one study, its IC50 values for DPPH and ABTS radical scavenging were determined to be 14.4 µg/mL and 7.6 µg/mL, respectively, indicating potent activity. nih.gov Another study on compounds from Celtis occidentalis also highlighted its radical scavenging potential. elte.hu The antioxidant properties of this compound are attributed to its phenolic structure, which can donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. nih.govekb.eg The presence of the feruloyl moiety, a derivative of ferulic acid, is crucial for this activity. Ferulic acid itself is a well-known antioxidant due to its phenolic hydroxyl group and the electron-donating methoxy (B1213986) group on the aromatic ring, which enhances the stability of the resulting phenoxy radical. ekb.egcore.ac.uk
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Test System/Source | Result (IC50) | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | Liriope muscari | 14.4 µg/mL | nih.gov |
| ABTS Radical Scavenging | Liriope muscari | 7.6 µg/mL | nih.gov |
IC50: The half maximal inhibitory concentration.
Antimicrobial and Antifungal Activities (In Vitro/Microbial Systems)
This compound has also been investigated for its potential to inhibit the growth of various microorganisms, including bacteria and fungi. In vitro studies have provided evidence of its antimicrobial and antifungal properties.
An investigation into compounds isolated from Melochia umbellata var. Visenia demonstrated that this compound exhibited moderate activity against a panel of pathogenic microbes. bibliomed.orgjapsonline.com The study utilized the disk diffusion method to assess the zone of inhibition against both Gram-positive and Gram-negative bacteria, as well as a fungus. The results indicated that the compound was active against Escherichia coli, Salmonella thypi, Staphylococcus aureus, and Candida albicans. bibliomed.orgjapsonline.com Another study mentioned that trans-N-feruloyloctopamine isolated from Lycium chinense showed antifungal activity in the range of 5–10 ppm. koreascience.kr
The mechanisms underlying these antimicrobial effects are not yet fully elucidated but are thought to be related to the compound's phenolic nature, which can disrupt microbial cell membranes and interfere with essential cellular processes.
Table 2: In Vitro Antimicrobial and Antifungal Activity of this compound
| Microbial Strain | Test System/Source | Result (Zone of Inhibition) | Reference |
|---|---|---|---|
| Escherichia coli | Melochia umbellata var. Visenia | 7.0 mm | bibliomed.orgjapsonline.com |
| Salmonella thypi | Melochia umbellata var. Visenia | 10.55 mm | bibliomed.orgjapsonline.com |
| Staphylococcus aureus | Melochia umbellata var. Visenia | 9.1 mm | bibliomed.orgjapsonline.com |
| Candida albicans | Melochia umbellata var. Visenia | 7.9 mm | bibliomed.orgjapsonline.com |
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-activity relationship (SAR) studies of this compound and related phenolic amides provide insights into the chemical features responsible for their biological activities, particularly their antioxidant properties. The core structure, consisting of a phenolic acid (ferulic acid) linked to an amine (octopamine) via an amide bond, is fundamental to its function.
The antioxidant activity of hydroxycinnamic acid derivatives like ferulic acid is strongly dependent on the substitution pattern on the aromatic ring. core.ac.uk The presence of a hydroxyl group is essential, and its position, along with other substituents, influences the radical scavenging capacity. ekb.egcore.ac.uk For instance, the methoxy group ortho to the phenolic hydroxyl group in the ferulic acid moiety of this compound enhances its antioxidant activity by stabilizing the phenoxy radical through resonance. ekb.egcore.ac.uk
Comparative studies of different feruloyl amides have shed light on the role of the amine part of the molecule. Research on compounds from Liriope muscari compared N-trans-feruloyloctopamine with N-trans-feruloyltyramine and N-trans-coumaroyltyramine. nih.govnih.gov The results suggested that the presence of the feruloyl group, as opposed to the coumaroyl group, leads to better antioxidant activity. nih.gov Furthermore, the specific structure of the amine portion also modulates the activity.
The amide linkage itself is also considered to play a role in the biological activity. The conjugation of the double bond in the ferulic acid side chain with the aromatic ring contributes to the resonance stabilization of the phenoxy radical, which is a key aspect of its antioxidant mechanism. ekb.eg
Research Applications and Methodological Utility of R N Trans Feruloyloctopamine
Development of Analytical Standards and Reference Materials
The availability of pure (R)-N-trans-Feruloyloctopamine is crucial for its quantitative and qualitative analysis in complex biological matrices. Its role as an analytical standard is supported by its commercial availability from specialized chemical suppliers, who provide it as a high-purity powder for research purposes. researchgate.netresearchgate.netoup.com The development of this compound as a reference material involves sophisticated isolation and purification protocols.
Researchers have successfully isolated this compound from various natural sources, such as the root timber of Melochia umbellata. nih.gov The isolation process typically employs a sequence of chromatographic techniques, including maceration, fractionation, liquid vacuum chromatography, gravity column chromatography, and thin-layer chromatography (TLC) to ensure the purity of the final product. nih.govoup.com
The identity and purity of the reference material are confirmed through rigorous analytical methods. Structural elucidation is performed using spectroscopic techniques such as Infrared (IR) spectroscopy and both one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, HSQC, HMBC). nih.govmdpi.comjneurosci.org High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the compound and for its quantification in research samples. researchgate.net
Table 1: Example of HPLC Method for N-trans-Feruloyloctopamine Analysis
| Parameter | Condition |
| Mobile Phase | Methanol-H₂O, gradient elution |
| Flow Rate | 1.0 ml/min |
| Column | ACQUITY BEH C18 (100 mm × 2.1 mm, 1.8 µm) researchgate.net |
| Column Temperature | Room Temperature researchgate.net |
| Detection Wavelength | 310 nm researchgate.net |
Use in Biosynthetic Pathway Elucidation Studies
This compound serves as a key compound in studies aimed at elucidating the complex biosynthetic pathways of phenolic amides in plants. Research has shown that its biogenesis originates from the well-established shikimate acid pathway. oup.commdpi.com The process begins with the condensation of erythrose-4-phosphate (Erythrose-4P) and phosphoenolpyruvate (B93156) (PEP) to form 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP). oup.commdpi.com
A series of enzymatic reactions converts DAHP into chorismic acid, a critical branch-point intermediate. oup.commdpi.com From chorismic acid, the pathway proceeds through prephenic acid to the aromatic amino acid L-tyrosine. oup.commdpi.com In a separate branch of metabolism, L-tyrosine is converted to tyramine (B21549) by the enzyme tyrosine decarboxylase. oup.commdpi.com Tyramine is then hydroxylated to form octopamine (B1677172), a reaction catalyzed by tyramine β-hydroxylase. oup.commdpi.commdpi.com The final step is the stereospecific condensation of octopamine with ferulic acid, which is also derived from the shikimate pathway, to yield this compound. oup.commdpi.com Studying the expression and inhibition of the enzymes in this pathway helps researchers understand how plants regulate the production of this and related defense compounds.
Table 2: Key Precursors and Enzymes in the Biosynthesis of this compound
| Precursor/Intermediate | Enzyme | Product |
| Erythrose-4P + PEP | DAHP synthase | 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) |
| Prephenic Acid | Prephenate aminotransferase | Arogenic Acid |
| Arogenic Acid | Arogenate dehydrogenase | L-Tyrosine |
| L-Tyrosine | Tyrosine decarboxylase | Tyramine |
| Tyramine | Tyramine β-hydroxylase | Octopamine |
| Octopamine + Ferulic Acid | (Unspecified) Amide synthase/transferase | This compound |
Application as a Probe for Receptor Characterization (e.g., Octopamine Receptors)
The unique structure of this compound, which combines the neurotransmitter-like moiety of octopamine with the phenolic ferulic acid, makes it a valuable molecular probe for characterizing the binding sites and functions of various enzymes and receptors. While direct studies using it as a probe for octopamine receptors are emerging, its utility has been demonstrated in characterizing other significant biological targets.
For instance, N-trans-feruloyloctopamine has been identified as a potential ligand for superoxide (B77818) dismutase (SOD), an important antioxidant enzyme. acs.org In other research, it was among several amide alkaloids isolated and investigated for their inhibitory effects on enzymes relevant to neurodegenerative diseases, such as β-secretase (BACE1) and monoamine oxidase B (MAO-B). acs.org Such studies use the compound to explore the structure-activity relationships of enzyme inhibitors, providing insights into the molecular interactions within the active site. Given that octopamine receptors are crucial in invertebrate neurophysiology and are validated insecticide targets, the this compound molecule represents a promising tool for probing the specificity and pharmacology of these receptors. nih.govmdpi.com This is particularly relevant as studies have shown that many insect octopamine receptors exhibit a preference for the (R)-enantiomer of octopamine. dovepress.com
Utility in Plant Molecular Biology and Stress Physiology Research
In the fields of plant molecular biology and stress physiology, this compound is studied for its role in plant defense mechanisms against both biotic and abiotic stresses. Hydroxycinnamic acid amides (HCAAs), including feruloyl-octopamine, are known to accumulate in plants in response to wounding or microbial attack. science.gov
Research on the potato (Solanum tuberosum) has shown that the abundance of N-trans-feruloyloctopamine changes significantly during infection by the late blight pathogen Phytophthora infestans, suggesting its involvement in the plant's defense response. mdpi.com The accumulation of HCAAs in potatoes is linked to an increase in cell wall thickness, which helps inhibit pathogen colonization. mdpi.com Furthermore, both N-trans-feruloyloctopamine and its cis-isomer have been isolated from potato common scab lesions, indicating a role in defense against bacterial pathogens as well. acs.org In the ice plant (Mesembryanthemum crystallinum), the compound has been studied in the context of abiotic stress, where its levels are influenced by environmental factors such as salinity and elevated ozone. researchgate.net These findings establish this compound as an important metabolite in understanding the molecular basis of plant resilience and adaptation.
Table 3: Summary of Research Findings in Plant Stress Physiology
| Plant Species | Stress Factor | Observed Role/Finding | Reference(s) |
| Potato (Solanum tuberosum) | Phytophthora infestans (Fungus) | Abundance changes during infection; implicated in defense response. | mdpi.com |
| Potato (Solanum tuberosum) | Common Scab (Bacteria) | Isolated from disease lesions; involved in defense. | acs.org |
| Ice Plant (Mesembryanthemum crystallinum) | Salinity & Ozone (Abiotic) | Levels are altered, indicating a role in abiotic stress response. | researchgate.net |
| Onion (Allium cepa) | Botrytis allii (Fungus) | Related feruloyl amides accumulate at sites of attempted fungal penetration. |
Research Tool in Insect Neurobiology and Pest Control Strategy Development (Basic Research)
This compound is a valuable research tool for basic research in insect neurobiology and the development of novel pest control strategies. Its utility stems from the octopamine component of its structure. Octopamine is a critical neuroactive molecule in insects, functioning as a neurotransmitter, neuromodulator, and neurohormone that regulates a wide array of physiological processes and behaviors, including learning, memory, and motor control. mdpi.comresearchgate.net
Crucially, the octopaminergic system is largely specific to invertebrates, making octopamine receptors prime targets for the development of selective and safer insecticides. nih.govresearchgate.netoup.com The development of agonists and antagonists for these receptors is an active area of research. oup.com Because this compound is a naturally occurring (R)-octopamine derivative, and insect receptors often prefer the (R)-enantiomer, it serves as an excellent lead compound. dovepress.com Researchers can use it to study the structure-activity relationships of ligands that bind to different octopamine receptor subtypes. Its presence in various plants also suggests a co-evolutionary role as a defense compound against insect herbivores, making it a promising candidate for bio-prospecting efforts aimed at discovering new, environmentally friendly insecticides. jneurosci.orgscience.gov
Future Directions and Emerging Research Avenues for R N Trans Feruloyloctopamine
Unexplored Biosynthetic Pathways and Genetic Control Mechanisms
The biosynthesis of (R)-N-trans-Feruloyloctopamine involves the formal condensation of (R)-octopamine and trans-ferulic acid. nih.gov While the precursor molecules are well-known products of the shikimate and phenylpropanoid pathways, the specific enzymes and genetic regulatory networks governing the formation of this amide in plants are not fully elucidated. dokumen.pub
Future research should focus on:
Enzyme Discovery: Identifying and characterizing the specific acyltransferase(s) responsible for catalyzing the amide bond formation between feruloyl-CoA and (R)-octopamine. This involves isolating candidate enzymes from plants known to produce the compound, such as Allium sativum (garlic) and Capsicum annuum. nih.govnih.gov
Gene Identification: Locating and sequencing the genes that encode for these biosynthetic enzymes. This will enable a deeper understanding of their regulation and evolution.
Regulatory Network Mapping: Investigating the transcription factors and signaling pathways that control the expression of these biosynthetic genes in response to developmental cues or environmental stressors, such as pathogen attack or UV radiation. Understanding this regulation is key to potentially manipulating the production of the compound in plants.
Discovery of Novel Biological Targets and Mechanisms
Initial studies have pointed towards several biological activities, but the precise molecular targets and downstream mechanisms of action for this compound are still emerging. Research has shown its ability to induce apoptosis in hepatocellular carcinoma (HCC) cells by modulating the expression of several key genes. nih.gov It has also been identified as a potential ligand for superoxide (B77818) dismutase (SOD) and has shown inhibitory potential against targets related to Alzheimer's disease in silico. mdpi.comrsc.org
Key avenues for future investigation include:
Target Deconvolution: Employing chemical proteomics and affinity-based probes to identify direct binding partners in various cell types.
Signaling Pathway Analysis: Moving beyond initial observations to comprehensively map the signaling cascades affected by the compound. For instance, while it is known to impact apoptosis-related signals, its full effect on interconnected pathways like PI3K-AKT and MAPK needs clarification. nih.gov
Enantiomer-Specific Activity: Conducting parallel studies with the (S)-enantiomer and the racemic mixture to determine if the observed biological effects are stereospecific, which has significant implications for both therapeutic development and understanding target interactions. rsc.org
Table 1: Potential Biological Targets and Affected Genes of N-trans-Feruloyloctopamine This table summarizes findings from studies on N-trans-Feruloyloctopamine, which may include the (R)-enantiomer.
| Target/Gene | Observed Effect | Context | Reference |
|---|---|---|---|
| BBC3 (PUMA) | Upregulation | Hepatocellular Carcinoma (HCC) Apoptosis | nih.gov |
| DDIT3 (CHOP) | Upregulation | Hepatocellular Carcinoma (HCC) Apoptosis | nih.gov |
| CDKN1A (p21) | Upregulation | Hepatocellular Carcinoma (HCC) Apoptosis | nih.gov |
| NOXA (PMAIP1) | Upregulation | Hepatocellular Carcinoma (HCC) Apoptosis | nih.gov |
| Superoxide Dismutase (SOD) | Potential Ligand (Binding) | Antioxidant Activity | mdpi.com |
| β-secretase (BACE1) | Inhibitory Activity (in silico) | Alzheimer's Disease | rsc.org |
| Monoamine Oxidase B (MAO-B) | Inhibitory Activity (in silico) | Alzheimer's Disease | rsc.org |
Advanced Synthetic Methodologies for Enantiopure Production
The natural abundance of this compound is often low, necessitating efficient and scalable synthetic routes for detailed biological evaluation. A significant challenge is controlling the stereochemistry to produce the pure (R)-enantiomer. Asymmetric synthesis methods, such as the Henry reaction catalyzed by chiral copper complexes, have been explored for producing chiral building blocks relevant to this structure. researchgate.nethep.com.cn
Future synthetic chemistry research should prioritize:
Novel Catalytic Systems: Developing new, highly efficient, and selective catalysts for the key bond-forming reactions to improve yield and enantiomeric excess (ee).
Biocatalysis: Exploring the use of engineered enzymes (e.g., acyltransferases or lipases) to perform the final amidation step with high stereoselectivity, offering a greener alternative to traditional chemical synthesis.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)
Omics technologies offer a powerful, unbiased approach to understanding the system-wide effects of a bioactive compound. nih.gov Transcriptomic analysis (RNA-Seq) has already been used to reveal that N-trans-Feruloyloctopamine modulates hundreds of genes in cancer cells. nih.gov Expanding this approach is a crucial next step.
Future research should integrate:
Proteomics: Using techniques like SWATH-MS to quantify changes in the proteome of cells treated with this compound. This can confirm if transcript-level changes translate to the protein level and can identify post-translational modifications that are key to a biological response.
Metabolomics: Applying untargeted LC-MS/MS to map the metabolic reprogramming induced by the compound. Studies on other compounds show this can reveal unexpected effects on pathways like glycerophospholipid and sphingolipid metabolism. researchgate.net
Multi-Omics Data Integration: Combining genomic, transcriptomic, proteomic, and metabolomic datasets to build comprehensive models of the compound's mechanism of action. This holistic view can uncover novel targets and biomarkers of response that would be missed by single-level analysis. nih.gov
Computational Chemistry and Molecular Modeling Applications
Computational approaches are invaluable for predicting interactions, guiding experimental design, and refining our understanding of how this compound interacts with biological targets. researchgate.net Molecular docking studies have already provided initial hypotheses, suggesting favorable binding of the N-trans-feruloyloctopamine scaffold to enzymes like SOD and BACE1. mdpi.comrsc.org
Emerging computational research should include:
Molecular Dynamics (MD) Simulations: Performing MD simulations to study the stability of the ligand-protein complexes predicted by docking. This can provide insights into the dynamic behavior of the compound in the binding pocket and refine binding affinity estimates. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for the hydroxycinnamic acid amide class of compounds. This can help predict the activity of novel derivatives and guide the design of more potent and selective analogues.
Target Prediction: Using reverse-docking and pharmacophore modeling against large databases of protein structures to predict new, previously unknown biological targets, thereby expanding the potential applications of the compound.
Table 2: Molecular Docking Results for N-trans-Feruloyloctopamine with Potential Targets
| Target Enzyme | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Reference |
|---|---|---|---|
| Superoxide Dismutase (SOD) | -6.54 | 16.13 | mdpi.com |
Ecological Roles and Inter-species Interactions
This compound is a plant secondary metabolite, and its role in the producing organism is likely not passive. nih.gov Secondary metabolites often function in plant defense against herbivores and pathogens, act as signaling molecules, or mediate interactions with symbiotic organisms. The ecological functions of most hydroxycinnamic acid amides, including this one, are poorly understood.
Future ecological research should aim to:
Determine Induction Conditions: Investigate whether the production of this compound is induced in plants like Pisonia aculeata or Melochia umbellata upon exposure to specific biotic (e.g., fungal elicitors) or abiotic (e.g., drought, UV light) stresses. nih.govresearchgate.net
Assess Allelopathic and Defensive Properties: Test the pure compound for its effects on competing plants, pathogenic fungi, and common herbivores to determine if it plays a direct role in defense or allelopathy.
Investigate Symbiotic Interactions: Explore whether the compound influences interactions with beneficial microbes, such as mycorrhizal fungi or nitrogen-fixing bacteria.
Expanding the Scope of Analytical Techniques
Accurate detection and quantification of this compound in complex biological and environmental matrices are essential for all areas of research. While methods like HPLC and LC-MS are standard, there is room for significant improvement. researchgate.netacs.org
Future analytical development should focus on:
High-Sensitivity Quantification: Developing and validating ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) methods, such as scheduled Multiple Reaction Monitoring (sMRM), to achieve lower limits of detection and quantify hundreds of metabolites simultaneously. rsc.org
Chiral Separation Methods: Optimizing chiral chromatography methods to reliably separate and quantify the (R)- and (S)-enantiomers in natural extracts and synthetic mixtures, which is critical for stereospecific bioactivity studies.
Comprehensive Spectral Databases: Building public, in silico databases containing predicted and experimental MS/MS fragmentation spectra and retention times for a wide range of hydroxycinnamic acid amides to facilitate rapid and confident identification in untargeted metabolomics studies. acs.org
Uncovering New Research Applications (Non-Clinical)
Beyond its initial identification and characterization, research into this compound is expanding into novel non-clinical areas. These emerging applications leverage its inherent biological activities, particularly its roles in plant defense and as an antioxidant. The focus is shifting towards harnessing this natural compound for agricultural and biotechnological purposes, opening up new avenues for sustainable and targeted solutions.
One of the most promising non-clinical research areas for this compound is in agriculture. As a naturally occurring plant metabolite, it is intrinsically involved in plant defense mechanisms. nih.govapsnet.org Research has demonstrated that hydroxycinnamic acid amides (HCAAs), the class of compounds to which this compound belongs, possess antiviral, antibacterial, antifungal, and insecticidal properties. apsnet.orgmdpi.com
Studies have shown that the synthesis of these amides is often induced in plants in response to stressors like pathogen infection or wounding. apsnet.org For instance, transgenic tomato plants engineered to overexpress tyramine (B21549) N-hydroxycinnamoyl transferase (THT), a key enzyme in the synthesis of these amides, showed an accumulation of feruloyloctopamine upon infection with Pseudomonas syringae pv. tomato. apsnet.org This accumulation was linked to enhanced resistance against the bacterial infection, suggesting a direct role for this compound and related compounds in plant immunity. apsnet.org This opens up possibilities for its use as a target for breeding more resilient crops or as a component in novel biopesticide formulations. The insecticidal activity of related alkylamides further supports its potential in crop protection. mdpi.comresearchgate.net
Table 1: this compound in Plant Defense Research
| Research Area | Organism/System Studied | Key Findings | Potential Application | Citation |
|---|---|---|---|---|
| Bacterial Resistance | Transgenic Tomato (Solanum lycopersicum) vs. Pseudomonas syringae | Overexpression of the THT enzyme led to increased feruloyloctopamine levels and enhanced resistance to the pathogen. | Development of disease-resistant crop varieties. | apsnet.org |
| General Plant Defense | Various plant species | Hydroxycinnamic acid amides (HCAAs), including feruloyloctopamine, are induced by pathogens and wounding, showing broad antimicrobial and insecticidal activity. | Source for natural biopesticides and plant health enhancers. | apsnet.orgmdpi.com |
| Stress Response | Aquilaria sinensis cell cultures | Identified alongside other defense-related compounds in cell cultures elicited by sodium chloride, indicating a role in abiotic stress responses. | Biotechnological production of plant defense compounds. | mdpi.com |
Another significant area of non-clinical research is its application as an antioxidant and a tool for biochemical investigation. This compound has been identified as a potent antioxidant in studies exploring bioactive compounds from medicinal plants. mdpi.comresearchgate.net For example, a study on Polygonatum sibiricum used bio-affinity ultrafiltration with superoxide dismutase (SOD) to screen for potential antioxidant ligands. mdpi.com this compound was identified as one of the key compounds with significant SOD binding and inhibitory activity, suggesting it plays a role in the plant's antioxidative defense system. mdpi.com
The exploration of its antioxidant capacity provides a basis for its potential use in the food industry as a natural preservative to prevent oxidative spoilage. Furthermore, its well-defined structure and biological activity make it a valuable research tool for studying enzyme-ligand interactions and the broader mechanisms of oxidative stress in biological systems. mdpi.com
Table 2: Antioxidant Research Findings for this compound
| Study Focus | Source/System | Methodology | Key Finding | Citation |
|---|---|---|---|---|
| Screening for Antioxidative Components | Polygonatum sibiricum Red. | Bio-affinity ultrafiltration liquid chromatography-mass spectrometry (UF-LC-MS) with Superoxide Dismutase (SOD). | Identified as a potential ligand to SOD with a relative IC50 of 1.81 mM, indicating significant antioxidant activity. | mdpi.com |
| Neuroprotection against Oxidative Stress | Human neuroblastoma cell line SK-N-SH | Studied the protective effects of the related compound N-trans-feruloyltyramine against H2O2-induced cytotoxicity. | The related feruloyl amide showed potent antioxidant and anti-apoptotic properties, highlighting the potential of this chemical class. | researchgate.net |
Q & A
Q. Table 1. Key Spectroscopic Data for this compound
Q. Table 2. Functional Assays for Mechanistic Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
